molecular formula C15H12N4O7 B11694342 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11694342
M. Wt: 360.28 g/mol
InChI Key: QXBRVYNTFQEZHD-LZYBPNLTSA-N
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Description

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes both nitro and hydroxyl functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups, to form different derivatives.

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the particular target molecules .

Comparison with Similar Compounds

N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can also influence their solubility, stability, and overall effectiveness in various applications .

Properties

Molecular Formula

C15H12N4O7

Molecular Weight

360.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C15H12N4O7/c20-13-6-5-11(18(22)23)7-10(13)8-16-17-15(21)9-26-14-4-2-1-3-12(14)19(24)25/h1-8,20H,9H2,(H,17,21)/b16-8+

InChI Key

QXBRVYNTFQEZHD-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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